BenchChemオンラインストアへようこそ!

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Urease inhibition Helicobacter pylori Enzyme kinetics

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894007-04-6) is a synthetic, small-molecule urea derivative (C18H19N3O3, MW 325.4) that belongs to the 1,3-disubstituted urea class. The compound features a 2-methoxyphenyl group and a 5-oxo-1-phenylpyrrolidin-3-yl moiety connected via a urea linker.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 894007-04-6
Cat. No. B2604905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS894007-04-6
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O3/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23)
InChIKeyNONWDLHOYDRPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894007-04-6): Chemical Identity and Class Context for Procurement Screening


1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894007-04-6) is a synthetic, small-molecule urea derivative (C18H19N3O3, MW 325.4) that belongs to the 1,3-disubstituted urea class . The compound features a 2-methoxyphenyl group and a 5-oxo-1-phenylpyrrolidin-3-yl moiety connected via a urea linker. It is structurally related to families of pyrrolidinyl-phenylureas that have been investigated as CCR3 antagonists and formyl peptide receptor-like 1 (FPRL1) agonists, and it has been curated in public bioactivity databases for urease inhibition [1][2].

Why 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Cannot Be Replaced by a Generic Pyrrolidinyl-Urea Analog in Target-Focused Studies


Within the pyrrolidinyl-urea chemotype, both the N-phenyl substituent on the pyrrolidinone ring and the 2-methoxyphenyl group on the urea nitrogen are critical pharmacophoric elements. Published structure–activity relationship (SAR) studies on related CCR3 antagonists demonstrate that removing or relocating the methoxy substituent can shift potency by >100-fold, and that the phenyl group on the lactam ring significantly influences both target affinity and physicochemical properties [1]. Simply substituting a “pyrrolidinyl-urea” core without matching these exact substitution patterns risks losing the desired bioactivity profile, making informed procurement essential for reproducible research.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Against Closest Analogs


Urease Inhibition Potency of the Target Compound vs. Structurally Simplest Analog in the Same Assay Format

In a curated ChEMBL/BindingDB dataset, 1-(2-methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea inhibited Helicobacter pylori urease with an IC50 of 1.10 × 10³ nM (Ki = 1.20 × 10³ nM) [1]. In a separate assay under similar conditions, the simpler phenylurea derivative 1-(4-methoxyphenyl)-3-phenylurea exhibited no significant inhibition at 100 µM, suggesting that the pyrrolidinone-containing scaffold is required for the observed micromolar activity [2]. However, because the two measurements come from different experimental runs and laboratories, this comparison supports selectivity hypothesis generation rather than a definitive rank-order.

Urease inhibition Helicobacter pylori Enzyme kinetics

Scaffold-Level Differentiation: The 5-Oxo-1-phenylpyrrolidin-3-yl Group as a Prerequisite for CCR3 Antagonist Potency

In a systematic SAR study of pyrrolidinyl-phenylurea CCR3 antagonists, the lead compound 1 (bearing a pyrrolidinyl-phenylurea core) displayed an IC50 of 4.9 nM in a CCR3 binding assay, while the initial screening hit lacking the pyrrolidinone ring showed an IC50 of 600 nM [1]. Although the exact target compound was not among the reported congeners, the >100-fold potency gain conferred by the pyrrolidinone-phenyl motif demonstrates that this substructure is a key driver of target engagement. This class-level inference supports the selection of analogs that retain the intact 5-oxo-1-phenylpyrrolidin-3-yl group for CCR3-oriented projects.

CCR3 antagonist Chemokine receptor Pyrrolidinyl-phenylurea

Patent-Scope Evidence: FPRL1 Agonist Activity for the Pyrrolidinyl-Urea Chemotype Containing the 2-Methoxyphenyl Substituent

A granted patent (US 10,519,145 B2 / CN105814019B) explicitly claims urea derivatives that encompass the 2-methoxyphenyl and 5-oxo-1-phenylpyrrolidin-3-yl substructures as FPRL1 agonists [1]. While the patent does not disclose a direct, head-to-head potency comparison for the exact compound, the granted claims demonstrate that the specific substitution pattern has been deemed novel and non-obvious over prior art phenylurea FPRL1 agonists. This legal designation implies a functional differentiation from earlier, simpler urea derivatives, providing a procurement-relevant signal for groups working on FPRL1-mediated inflammatory pathways.

FPRL1 agonist Formyl peptide receptor Anti-inflammatory

Recommended Application Scenarios for 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Based on Available Evidence


Hit Validation in H. pylori Urease Inhibitor Screening Cascades

The compound’s micromolar IC50 against H. pylori urease, documented in BindingDB/ChEMBL, makes it a suitable reference tool for confirming assay sensitivity in primary urease inhibition screens. Its activity can serve as a positive control when benchmarking novel analogs, provided the same assay format (indophenol method) is employed [1].

Chemical Probe for FPRL1 Agonist Pharmacophore Mapping

Because the compound is encompassed by granted FPRL1 agonist patent claims, it can be procured as a tool compound to map the contribution of the 2-methoxyphenyl and 5-oxo-1-phenylpyrrolidin-3-yl groups to FPRL1 activation in recombinant cell lines. Researchers can use it alongside close analogs lacking the methoxy or phenyl substituents to deconvolute structure–activity relationships [1].

CCR3 Antagonist Scaffold-Hopping Starting Point

Although not directly profiled in the published CCR3 paper, the compound retains the core pyrrolidinyl-phenylurea scaffold that yielded low-nanomolar CCR3 antagonists. It can therefore serve as a starting point for focused library synthesis aimed at CCR3, with the expectation that modifications to the 2-methoxyphenyl region will modulate potency and selectivity [1].

Negative Control or Selectivity Counter-Screen in 5-Lipoxygenase Assays

Preliminary ChEMBL data indicate that close structural analogs show no significant inhibition of 5-lipoxygenase at 100 µM [1]. This compound can therefore be considered as a potential negative control in LOX-based assays, helping to confirm that observed effects are target-specific rather than due to general urea-derived pan-assay interference.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.